4-[5-(2-Nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(2-Nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features two oxadiazole rings, which are five-membered rings containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-Nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine typically involves the reaction of amidoximes with carboxylic acid derivatives. One common method includes the reaction of an amidoxime with an acid chloride in the presence of a base, leading to the formation of the oxadiazole ring . Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, which can be generated in situ from chloroximes .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-Nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various nitro derivatives.
Scientific Research Applications
4-[5-(2-Nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[5-(2-Nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways . The oxadiazole rings can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A simpler oxadiazole derivative with similar chemical properties.
1,3,4-Oxadiazole: Another oxadiazole isomer with different regioisomeric properties.
1,2,5-Oxadiazole: A related compound with a different arrangement of nitrogen and oxygen atoms in the ring.
Uniqueness
4-[5-(2-Nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is unique due to the presence of both 1,2,4-oxadiazole and 1,2,5-oxadiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H6N6O4 |
---|---|
Molecular Weight |
274.19 g/mol |
IUPAC Name |
4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C10H6N6O4/c11-8-7(13-20-14-8)9-12-10(19-15-9)5-3-1-2-4-6(5)16(17)18/h1-4H,(H2,11,14) |
InChI Key |
PCDUCBLCTIMBIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=NON=C3N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.